Cas no 2137704-81-3 (1-Propanone, 1-(3-amino-4-ethyl-1-piperidinyl)-3-chloro-)

1-Propanone, 1-(3-amino-4-ethyl-1-piperidinyl)-3-chloro- 化学的及び物理的性質
名前と識別子
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- 1-Propanone, 1-(3-amino-4-ethyl-1-piperidinyl)-3-chloro-
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- インチ: 1S/C10H19ClN2O/c1-2-8-4-6-13(7-9(8)12)10(14)3-5-11/h8-9H,2-7,12H2,1H3
- InChIKey: STXDCRQHWAKDSN-UHFFFAOYSA-N
- SMILES: C(N1CCC(CC)C(N)C1)(=O)CCCl
1-Propanone, 1-(3-amino-4-ethyl-1-piperidinyl)-3-chloro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-375711-0.5g |
1-(3-amino-4-ethylpiperidin-1-yl)-3-chloropropan-1-one |
2137704-81-3 | 95.0% | 0.5g |
$699.0 | 2025-03-16 | |
Enamine | EN300-375711-2.5g |
1-(3-amino-4-ethylpiperidin-1-yl)-3-chloropropan-1-one |
2137704-81-3 | 95.0% | 2.5g |
$1428.0 | 2025-03-16 | |
Enamine | EN300-375711-10.0g |
1-(3-amino-4-ethylpiperidin-1-yl)-3-chloropropan-1-one |
2137704-81-3 | 95.0% | 10.0g |
$3131.0 | 2025-03-16 | |
Enamine | EN300-375711-0.25g |
1-(3-amino-4-ethylpiperidin-1-yl)-3-chloropropan-1-one |
2137704-81-3 | 95.0% | 0.25g |
$670.0 | 2025-03-16 | |
Enamine | EN300-375711-1.0g |
1-(3-amino-4-ethylpiperidin-1-yl)-3-chloropropan-1-one |
2137704-81-3 | 95.0% | 1.0g |
$728.0 | 2025-03-16 | |
Enamine | EN300-375711-0.1g |
1-(3-amino-4-ethylpiperidin-1-yl)-3-chloropropan-1-one |
2137704-81-3 | 95.0% | 0.1g |
$640.0 | 2025-03-16 | |
Enamine | EN300-375711-5.0g |
1-(3-amino-4-ethylpiperidin-1-yl)-3-chloropropan-1-one |
2137704-81-3 | 95.0% | 5.0g |
$2110.0 | 2025-03-16 | |
Enamine | EN300-375711-0.05g |
1-(3-amino-4-ethylpiperidin-1-yl)-3-chloropropan-1-one |
2137704-81-3 | 95.0% | 0.05g |
$612.0 | 2025-03-16 |
1-Propanone, 1-(3-amino-4-ethyl-1-piperidinyl)-3-chloro- 関連文献
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
1-Propanone, 1-(3-amino-4-ethyl-1-piperidinyl)-3-chloro-に関する追加情報
Chemical Profile of 1-Propanone, 1-(3-amino-4-ethyl-1-piperidinyl)-3-chloro (CAS No. 2137704-81-3)
1-Propanone, 1-(3-amino-4-ethyl-1-piperidinyl)-3-chloro, identified by its Chemical Abstracts Service (CAS) number 2137704-81-3, is a specialized organic compound with significant applications in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of piperidine derivatives, which are widely recognized for their structural versatility and biological activity. The presence of both amino and chloro substituents in its molecular framework enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The structural motif of 1-(3-amino-4-ethyl-1-piperidinyl)-3-chloro propanone incorporates a piperidine ring, a heterocyclic structure known for its role in many biologically active agents. Piperidine derivatives are particularly noteworthy in medicinal chemistry due to their ability to modulate various biological pathways. The specific arrangement of functional groups in this compound, including the 3-amino group and the 4-ethyl substituent on the piperidine ring, alongside the 3-chloro group on the propanone backbone, contributes to its unique chemical properties and potential pharmacological effects.
In recent years, there has been growing interest in developing novel therapeutic agents based on piperidine scaffolds. The compound 1-Propanone, 1-(3-amino-4-ethyl-1-piperidinyl)-3-chloro has been explored as a potential precursor in the synthesis of drugs targeting neurological disorders, cardiovascular diseases, and infectious diseases. Its molecular structure suggests that it may serve as a key intermediate in the development of small-molecule inhibitors or modulators.
One of the most compelling aspects of this compound is its potential to act as a building block for more complex pharmacophores. The combination of an amino group and a chloro group provides multiple sites for further functionalization, allowing chemists to tailor its properties for specific applications. For instance, the amino group can be used to form amide or urea linkages, while the chloro group can undergo nucleophilic substitution reactions to introduce other functional moieties.
The pharmaceutical industry has increasingly relied on structure-based drug design approaches to develop new treatments. Compounds like 1-Propanone, 1-(3-amino-4-ethyl-1-piperidinyl)-3-chloro are often used in high-throughput screening (HTS) campaigns to identify lead compounds with desired biological activity. The versatility of this molecule makes it particularly useful in such screens, where rapid identification of promising candidates is crucial.
Recent studies have highlighted the importance of piperidine derivatives in drug discovery. For example, modifications of the piperidine ring have led to the development of antipsychotic drugs, antiviral agents, and anti-inflammatory medications. The compound under discussion may share similar properties with these established drugs, potentially making it useful in similar therapeutic contexts.
The synthesis of 1-Propanone, 1-(3-amino-4-ethyl-1-piperidinyl)-3-chloro involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps may include nucleophilic substitution reactions at the chloro-substituted carbon, followed by functionalization at the amino group. Advanced techniques such as catalytic hydrogenation or transition-metal-catalyzed cross-coupling reactions may be employed to achieve these transformations efficiently.
In addition to its pharmaceutical applications, this compound has potential uses in materials science and industrial chemistry. For instance, it could serve as a precursor for specialty polymers or coatings that exhibit unique mechanical or thermal properties. The ability to modify its structure further enhances its utility in these areas.
The safety and handling of CAS No. 2137704-81-3 must be carefully considered during synthesis and application. While it is not classified as a hazardous material under standard regulations, proper laboratory practices should always be followed to ensure worker safety and environmental protection. Storage conditions should be controlled to prevent degradation or unwanted side reactions.
As research continues to evolve, new applications for 1-Propanone, 1-(3-amino-4-ethyl-1-piperidinyl)-3-chloro are likely to emerge. Advances in computational chemistry and artificial intelligence are enabling more sophisticated drug design methodologies, which may further enhance the utility of this compound in developing novel therapeutics.
In conclusion,CAS No. 2137704-81-3 represents a significant molecule with broad applications across multiple scientific disciplines. Its unique structural features make it a valuable asset in pharmaceutical research and industrial chemistry alike. As our understanding of molecular interactions deepens,this compound will undoubtedly play an important role in shaping future advancements.
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